Thapsigargin vs. Cyclopiazonic Acid and BHQ: Potency Comparison in SERCA1a Inhibition
Thapsigargin demonstrates >10,000-fold higher potency against purified SERCA1a compared to cyclopiazonic acid (CPA) and >50-fold higher potency compared to 2,5-di-tert-butylhydroquinone (BHQ) [1]. In a direct biochemical assay measuring Ca²⁺-dependent ATPase activity of purified SERCA1a, thapsigargin exhibited an IC₅₀ < 0.01 μM, whereas CPA required 0.19 ± 0.01 μM and BHQ required 0.54 ± 0.06 μM [1]. This potency differential is further amplified in cellular assays, where thapsigargin's IC₅₀ for SERCA inhibition is 0.353 nM in carbachol-evoked Ca²⁺ transient assays , while CPA's reported cellular IC₅₀ is approximately 0.6 μM [2].
| Evidence Dimension | SERCA1a inhibition IC₅₀ |
|---|---|
| Target Compound Data | < 0.01 μM (SERCA1a); 0.353 nM (cellular Ca²⁺ transient) |
| Comparator Or Baseline | CPA: 0.19 ± 0.01 μM (SERCA1a); ~0.6 μM (cellular); BHQ: 0.54 ± 0.06 μM (SERCA1a) |
| Quantified Difference | Thapsigargin is >19-fold more potent than CPA and >54-fold more potent than BHQ against SERCA1a; >1,700-fold more potent than CPA in cellular assays |
| Conditions | Purified SERCA1a ATPase activity assay; carbachol-evoked [Ca²⁺]i transient assay without KCl prestimulation |
Why This Matters
For experiments requiring complete and rapid SERCA inhibition, thapsigargin's subnanomolar potency enables use at lower concentrations, minimizing off-target effects and solvent toxicity.
- [1] Chen J, De Raeymaecker J, Hovgaard JB, Smaardijk S, Vandecaetsbeek I, Wuytack F, Møller JV, Eggermont J, De Maeyer M, Christensen SB, Vangheluwe P. Structure/activity relationship of thapsigargin inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a). J Biol Chem. 2017 Mar 6;292(17):6938-6951. doi: 10.1074/jbc.M117.778431. Table 1. View Source
- [2] Maokang Bio. Cyclopiazonic acid Product Datasheet. IC50 = 0.6 μM for SERCA inhibition. View Source
